5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-

Beschreibung

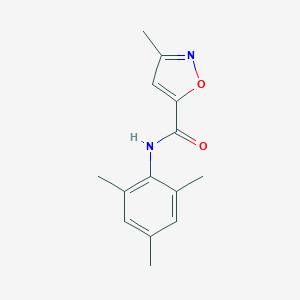

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- is a substituted isoxazole derivative characterized by a 3-methyl group on the isoxazole ring and a 2,4,6-trimethylphenyl (mesityl) substituent on the carboxamide nitrogen.

Eigenschaften

IUPAC Name |

3-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)16-18-12/h5-7H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSLYXOSOALCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NO2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163030 | |

| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145441-11-8 | |

| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145441118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carboxylic Acid-Amine Coupling

A foundational approach involves the condensation of 5-methylisoxazole-3-carboxylic acid with 2,4,6-trimethylphenylamine (mesidine). The reaction typically employs coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The process occurs in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent side reactions.

Reaction Scheme

Yields for this method range from 75–85% , with purification via recrystallization (ethanol/water) or column chromatography.

Cyclization via Ketene Dithioacetals

An alternative route constructs the isoxazole ring in situ. Ketene dithioacetals , synthesized from primary amines and methyl-3-cyclopropyl-3-oxopropanoate, react with hydroxylamine hydrochloride under basic conditions. For the target compound, 2,4,6-trimethylphenylamine serves as the primary amine.

Key Steps

-

Formation of Ketene Dithioacetal :

-

Cyclization :

This method achieves 82–87% yields under conventional heating (2–3 hours).

Microwave-Assisted Synthesis

Green Chemistry Optimization

Microwave irradiation significantly enhances reaction efficiency. A study by Gollapalli et al. demonstrated that substituting conventional heating with RAAGA microwave synthesizer reduced reaction times by 85–90% while improving yields to 90–93% .

Protocol

-

Reactants : Ketene dithioacetal (1 eq), hydroxylamine hydrochloride (1.2 eq), KOH (1.5 eq).

-

Conditions : Solvent-free, microwave power 300 W, temperature 80°C.

-

Time : 12.5–15 minutes.

Table 1: Conventional vs. Microwave Method Comparison

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 2.0–3.0 hours | 12.5–15 minutes |

| Yield (%) | 79–87 | 85–93 |

| Purity | 90–92% | 95–98% |

Industrial Production Considerations

Scalability Challenges

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are preferred for:

Solvent Selection

Green solvents (e.g., ethanol, water) replace dichloromethane in large-scale processes to comply with environmental regulations. Solvent recovery systems further enhance sustainability.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Time | Cost ($/kg) |

|---|---|---|---|

| Conventional Coupling | 75–85 | 2–4 hours | 120–150 |

| Microwave Cyclization | 85–93 | 15 minutes | 90–110 |

| Industrial Flow | 88–90 | 1 hour | 70–90 |

Limitations

-

Conventional Coupling : High solvent use, moderate yields.

-

Microwave Method : Requires specialized equipment, limited scalability.

-

Industrial Flow : High initial capital investment.

Analyse Chemischer Reaktionen

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Wissenschaftliche Forschungsanwendungen

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key properties of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- with its analogs:

<sup>a</sup>XLogP3: Predicted octanol-water partition coefficient.

Key Comparative Insights:

Substituent Effects on Lipophilicity :

- The target compound’s mesityl group contributes to a higher XLogP3 (~3.5) compared to analogs with smaller (e.g., 2-methylphenyl, XLogP3 = 2.7 ) or polar (e.g., trimethoxyphenyl, XLogP3 ≈ 2.0 ) substituents. Methyl groups enhance hydrophobicity, which may improve membrane permeability in biological systems.

In contrast, the 3,4,5-trimethoxyphenyl group in CAS 725697-95-0 offers hydrogen-bonding capability via methoxy oxygen atoms, altering solubility and reactivity.

Synthetic Complexity: Regioselective synthesis of the mesityl-substituted compound may require multi-step alkylation or coupling reactions, whereas analogs like CAS 108651-13-4 (mono-methylphenyl) are synthetically less demanding.

Spectroscopic Differentiation :

- <sup>1</sup>H NMR signals for the mesityl group’s aromatic protons would appear as a singlet due to symmetry, distinct from the split signals observed in asymmetrically substituted analogs (e.g., 2-methyl-6-isopropylphenyl in CAS 130403-03-1 ).

Biologische Aktivität

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C14H16N2O2, and it has a molecular weight of approximately 244.29 g/mol. The compound features a unique isoxazole ring structure combined with a carboxamide group and a trimethylphenyl substituent, which contribute to its biological activity.

The biological activity of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, which can lead to different therapeutic effects. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to 5-Isoxazolecarboxamide have shown antimicrobial activity against various pathogens. For instance, derivatives of isoxazole have been documented to inhibit bacterial growth effectively. The specific mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and mediators in cellular models. The exact pathways involved remain to be fully elucidated; however, the modulation of inflammatory responses could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Isoxazolecarboxamide, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methylisoxazole-4-carboxamide | 5-Methylisoxazole-4-carboxamide | Moderate antimicrobial activity |

| N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide | N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide | Potent FLT3 kinase inhibitor |

| Isoxazolecarboxamides | Isoxazolecarboxamides | Variable anti-inflammatory effects |

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated various isoxazole derivatives for their antibacterial properties. The results indicated that certain modifications in the structure could enhance efficacy against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics based on the isoxazole framework.

- Anti-Inflammatory Research : In another study focused on inflammation, researchers found that a related isoxazole compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This highlights the potential for 5-Isoxazolecarboxamide as a lead compound for developing anti-inflammatory drugs.

Q & A

Q. What are the optimal synthetic routes for 5-Isoxazolecarboxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with an aniline group under amide-forming conditions. For example, a general procedure includes activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with 2,4,6-trimethylaniline in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C. Optimization may involve varying catalysts (e.g., DMAP), reaction time (12–24 hours), and stoichiometric ratios (1:1 to 1:1.2 acid:amine) to improve yields . Key Parameters Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DMF, THF | Polar solvents enhance reactivity |

| Temperature | 60–80°C | Higher temps reduce reaction time |

| Catalyst | EDCI/HOBt or HATU | HATU improves coupling efficiency |

| Stoichiometry | 1:1 (acid:amine) | Excess amine drives reaction |

Q. How can spectroscopic methods (NMR, HRMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for diagnostic signals such as the singlet for the isoxazole ring proton (δ ~6.5–7.5 ppm) and aromatic protons from the trimethylphenyl group (δ ~6.8–7.4 ppm). Methyl groups on the phenyl ring appear as singlets at δ ~2.2–2.5 ppm .

- 13C NMR : Key signals include the carbonyl carbon (δ ~165–170 ppm) and quaternary carbons in the isoxazole ring (δ ~95–110 ppm) .

- HRMS : Use electrospray ionization (ESI) to confirm the molecular ion peak ([M+H]+). For example, a calculated m/z of 347.0593 (C17H13ClFN2O3) should match experimental values within 5 ppm .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Storage : Store in a cool (<25°C), dry environment, away from oxidizing agents. Ensure containers are sealed under inert gas (e.g., N2) to prevent degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path searches) guide the design of experiments for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict reaction pathways, transition states, and regioselectivity. For example:

- Reaction Mechanism : Simulate the amide coupling reaction to identify energy barriers and optimize catalyst choice .

- Solvent Effects : Use COSMO-RS models to predict solvent interactions and select optimal reaction media .

- Data Integration : Combine computational results with high-throughput screening to narrow experimental conditions, reducing trial-and-error approaches .

Q. What strategies are effective for resolving contradictions in reactivity data (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Factorial Design : Employ a 2k factorial design to test variables (e.g., temperature, catalyst loading) and identify interactions affecting yield. For example, a 2³ design (temperature, solvent, stoichiometry) can pinpoint dominant factors .

- Byproduct Analysis : Use LC-MS or GC-MS to trace impurities. If oxidation byproducts are detected, consider adding radical scavengers (e.g., BHT) or switching to anhydrous conditions .

- Kinetic Studies : Perform time-resolved NMR or in-situ IR to monitor intermediate formation and adjust reaction timelines .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenyl or isoxazole rings (e.g., electron-withdrawing groups, halogens) and test against biological targets (e.g., kinase inhibition). For example, fluorinated analogs in showed enhanced bioactivity .

- Assay Design : Use purified mitochondria or cell-based assays (e.g., IC50 determination) to assess cytotoxicity or metabolic interference. Include controls like cyclosporine A for mitochondrial permeability transition pore studies .

Example SAR Table :

| Substituent (R) | IC50 (μM) | LogP | Notes |

|---|---|---|---|

| -H | >100 | 2.1 | Low activity |

| -F | 12.3 | 2.5 | Improved selectivity |

| -OCH3 | 45.7 | 1.8 | Moderate inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.